![molecular formula C10H11ClO B3043400 3-(2-Methylphenyl)propanoyl chloride CAS No. 85829-29-4](/img/structure/B3043400.png)
3-(2-Methylphenyl)propanoyl chloride
Overview
Description
3-(2-Methylphenyl)propanoyl chloride is a chemical compound with the molecular formula C10H11ClO . It is used in various chemical reactions and has a molecular weight of 182.65 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring (phenyl group) attached to a three-carbon chain (propanoyl group) with a chlorine atom attached to the carbonyl carbon .Scientific Research Applications
Enantioseparation Studies
- Enantioseparation of Isomeric Acids : Research by Jin, Bao, Sun, and Tong (2020) investigated the enantioseparation of isomeric 2-(methylphenyl)propanoic acids, including a compound similar to 3-(2-Methylphenyl)propanoyl chloride, using countercurrent chromatography. They noted that enantiorecognition was significantly influenced by the position of the methyl group on the benzene ring, affecting the interaction with hydroxypropyl-β-cyclodextrin (HP-β-CD) (Yang Jin et al., 2020).
Crystallography and Molecular Structure
- Study of Molecular Conformation : Chavda, Eames, Flinn, Motevalli, and Malatesti (2006) synthesized a compound formed from enantiomerically pure 4-methyl-5-phenyl-2-oxazolidinone and racemic 2-(4-methylphenyl)propanoyl chloride. This study highlights the anti-orientation of carbonyl groups and the positioning of the methyl group in the molecule (Sameer Chavda et al., 2006).
Analytical Chemistry Applications
- Headspace Derivatization Solid-Phase Microextraction : Lee, Chiu, and Dou (2007) developed a method using headspace on-fiber derivatization following solid-phase microextraction combined with gas chromatography-mass spectrometry. This technique, although applied to different chloropropanol compounds, showcases a potential analytical application for this compound in identifying trace compounds in complex matrices (Maw-rong Lee et al., 2007).
Chemical Synthesis and Catalysis
Synthesis of Chiral Fluorinating Agents : Sun, Liu, and Tang (2008) synthesized novel chiral fluorinating agents using a compound related to this compound. Their work demonstrates the utility of such compounds in the development of new fluorinating agents (Huiliang Sun et al., 2008).
Catalysis in Gas-Phase Elimination Reactions : Rasse, Dominguez, Herize, Tosta, Brusco, and Chuchani (2007) studied the catalysis by hydrogen chloride in the gas-phase elimination kinetics of related compounds. Their findings can provide insights into the reactivity and potential applications of this compound in similar reactions (R. Rasse et al., 2007).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that this compound can undergo reactions at the benzylic position . The benzylic position is the carbon atom next to the aromatic ring, which in this case is a 2-methylphenyl group. This position is often reactive due to the stabilization of intermediates by the adjacent aromatic ring .
Mode of Action
The mode of action of 3-(2-Methylphenyl)propanoyl chloride involves its interaction with nucleophiles. The chloride group attached to the carbonyl carbon makes it a good leaving group, allowing nucleophilic substitution reactions to occur . For example, it can react with amines, alcohols, thiols, and water to form corresponding amides, esters, thioesters, and carboxylic acids .
Biochemical Pathways
The compound’s ability to form various derivatives suggests that it could potentially influence a wide range of biochemical processes depending on the nucleophile it reacts with .
Result of Action
The molecular and cellular effects of this compound are largely dependent on the nucleophile it reacts with. The resulting compound could have various effects, ranging from enzyme inhibition to protein binding .
properties
IUPAC Name |
3-(2-methylphenyl)propanoyl chloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIIURRHLIYNGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCC(=O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.64 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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